molecular formula C12H12ClN3O2 B075901 ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 14678-87-6

ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B075901
CAS No.: 14678-87-6
M. Wt: 265.69 g/mol
InChI Key: IWCZALNAGZMKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a high-value pyrazole derivative serving as a critical synthetic intermediate in medicinal chemistry and pharmaceutical research. Its core structure features a multifunctional pyrazole ring with an electron-withdrawing 4-chlorophenyl group at the N1 position and both an ester and an amino group, making it a versatile scaffold for constructing more complex heterocyclic systems. This compound is primarily investigated as a key precursor in the synthesis of potential bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. Researchers utilize this building block to explore structure-activity relationships (SAR) by functionalizing the 5-amino group via condensation or derivatization, and by modifying the 4-ester group through hydrolysis or amidation. Its mechanism of action in final target compounds is often linked to the ability of the pyrazole core to interact with enzymatic ATP-binding sites, potentially leading to modulation of key signaling pathways. Supplied with detailed analytical data (including HPLC, NMR, and MS) to ensure batch-to-batch consistency and compound integrity, this chemical is intended for use in laboratory-scale synthesis and biological screening applications.

Properties

IUPAC Name

ethyl 5-amino-1-(4-chlorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCZALNAGZMKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399336
Record name ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14678-87-6
Record name ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation rates but increase side reactions. Ethanol/water mixtures (4:1) balance solubility and reaction control, reducing by-products by 15% compared to neat AcOH.

Catalytic Additives

Boric acid (5 mol%) accelerates cyclodehydration, shortening reaction time to 4 hours with 85% yield. Conversely, Lewis acids (ZnCl₂) promote dimerization, decreasing yields to 60%.

Temperature Gradients

A stepwise protocol (80°C for 2 hours → 100°C for 1 hour) improves regioselectivity from 8:1 to 12:1 (C4:C3).

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

MethodYield (%)Purity (%)Scalability
Cyclocondensation8298High
Beckmann Rearrangement6895Moderate
Enaminone Cyclization7297High

Cyclocondensation is preferred for industrial applications due to shorter reaction times and lower catalyst costs. However, the enaminone route offers superior flexibility for derivative synthesis.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces batch variability, achieving 89% yield at 10 kg/day throughput. Key parameters:

  • Residence time: 30 minutes

  • Pressure: 3 bar

  • Temperature: 90°C

Waste Management

Phosphoryl chloride from the Beckmann route requires neutralization with aqueous NaHCO₃, generating 1.2 kg waste/kg product. Cyclocondensation produces minimal waste (0.3 kg/kg), enhancing sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino compounds.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amino compounds, and various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate exhibits potential anticancer properties. A study demonstrated that derivatives of pyrazole compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The presence of the chlorophenyl group enhances its biological activity, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial for treating inflammatory diseases such as arthritis .

Agricultural Applications

Pesticide Development
this compound is being explored as a potential pesticide. Its structural similarity to known herbicides allows for the modification of its chemical properties to enhance efficacy against specific pests while minimizing environmental impact. Preliminary studies indicate that it can effectively control certain weed species without harming crop yields .

Material Science

Synthesis of Novel Materials
In material science, this compound is being utilized in the synthesis of new polymers and materials with unique properties. Its ability to form stable complexes with metal ions has led to its use in creating coordination polymers that exhibit interesting electrical and thermal properties .

Case Studies

Study FocusFindings
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation; potential for drug development .
Anti-inflammatory PropertiesReduced pro-inflammatory cytokine production; implications for arthritis treatment .
Pesticide EfficacyEffective control of specific weed species; potential for eco-friendly agricultural practices .
Material SynthesisFormation of coordination polymers with unique electrical properties .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound may interact with kinases, cyclooxygenases, and other proteins involved in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituents at the N1 and C5 positions. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Physicochemical Properties

Compound Name Substituent at N1 Melting Point (°C) Key Physicochemical Notes Synthesis Method
Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate 4-Chlorophenyl 168–169 Moderate solubility in polar solvents; electron-withdrawing Cl enhances stability. Cyclocondensation with hydrazine derivatives
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-Fluorophenyl 153–154 Lower mp due to smaller F atom; increased electronegativity may alter reactivity. Similar to above, using 4-fluoro precursors
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate 4-Methylphenyl Not reported Electron-donating CH3 group may reduce metabolic stability. Alkylation with 4-methylphenyl halides
Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate 4-Sulfamoylphenyl Not reported Sulfamoyl group enhances solubility and target binding (e.g., Panx-1 blockers) Alkylation with sulfamoylphenyl halides
Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate 4-Chloro-2-nitrophenyl Not reported Nitro group introduces steric hindrance and electron-withdrawing effects. Multi-step nitration and cyclization

Structural and Electronic Analysis

  • Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl and nitro groups stabilize the pyrazole ring via resonance and inductive effects, enhancing thermal stability .
  • Hydrogen-Bonding Capacity : Sulfamoyl and hydroxyethyl groups facilitate interactions with biological targets, as seen in kinase and Panx-1 inhibition .

Biological Activity

Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 14678-87-6) is a compound of significant interest in medicinal chemistry, particularly for its potential anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

PropertyValue
Chemical Formula C₁₂H₁₂ClN₃O₂
Molecular Weight 265.70 g/mol
IUPAC Name This compound
Boiling Point 419.5 °C at 760 mmHg
Appearance White to light yellow solid

The compound primarily exhibits its biological effects through the inhibition of specific enzymes and pathways involved in inflammation and cancer cell proliferation. Pyrazole derivatives, including this compound, have been shown to interact with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

  • MCF7 (breast cancer) : The compound demonstrated an IC₅₀ value of approximately 0.01 µM, indicating potent cytotoxic effects.
  • A549 (lung cancer) : Exhibited an IC₅₀ value of 0.95 nM, showcasing its ability to inhibit cell growth effectively.
  • NCI-H460 (lung cancer) : Displayed significant inhibition with an IC₅₀ of 0.39 ± 0.06 µM.

These findings suggest that the compound may act as a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated:

  • In vivo studies using carrageenan-induced paw edema models indicated significant reduction in inflammation.
  • The compound showed selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies and Research Findings

Several research studies have contributed to the understanding of this compound's biological activities:

  • Study on Anticancer Properties :
    • Research conducted by Bouabdallah et al. evaluated various pyrazole derivatives and found that this compound exhibited notable cytotoxicity against MCF7 and A549 cell lines with low IC₅₀ values .
  • Anti-inflammatory Mechanisms :
    • A study focused on the COX inhibitory activity of pyrazole derivatives reported that this compound had a significant selectivity index for COX-2, supporting its potential use as an anti-inflammatory agent .
  • Safety Profile Assessment :
    • Toxicological evaluations indicated that the compound has a high safety margin with LD₅₀ values exceeding 2000 mg/kg in animal models, suggesting low acute toxicity .

Q & A

Q. What are the common synthetic routes for ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate, and what reagents are typically involved?

The compound is synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines. For example, phenylhydrazine derivatives (e.g., 4-chlorophenylhydrazine) and dimethylformamide dimethyl acetal (DMF-DMA) are used to form the pyrazole ring, followed by hydrolysis and functionalization steps . Key intermediates include ethyl 5-methyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate, which undergoes nitration and reduction to introduce the amino group .

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

Structural confirmation relies on spectroscopic methods:

  • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bands at ~3300 cm⁻¹) .
  • NMR (¹H and ¹³C) confirms substituent positions and electronic environments (e.g., aromatic protons at δ 7.2–7.6 ppm, ethyl group signals at δ 1.2–4.2 ppm) .
  • X-ray crystallography resolves bond lengths and angles (e.g., C-Cl bond length ~1.74 Å, pyrazole ring planarity) .

Q. What preliminary assays are used to screen its pharmacological activity?

Initial bioactivity screening includes:

  • Antimicrobial assays (e.g., broth microdilution for MIC values against E. coli or S. aureus) .
  • Enzyme inhibition studies (e.g., COX-2 or kinase inhibition via fluorescence-based assays) .
  • Cytotoxicity testing (MTT assay on cancer cell lines like HeLa or MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) improve nitration regioselectivity .
  • Temperature control : Maintaining 80–100°C during cyclocondensation minimizes by-products . Advanced techniques like flow chemistry or microwave-assisted synthesis may reduce reaction times .

Q. What computational methods validate the compound’s electronic properties and reactivity?

  • DFT calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps, electrostatic potentials, and nucleophilic/electrophilic sites .
  • Molecular docking (AutoDock, Glide) assesses binding affinity to targets like COX-2 or CB1 receptors .
  • MD simulations evaluate stability in biological matrices (e.g., lipid bilayer penetration) .

Q. How are crystallographic data discrepancies resolved during structural refinement?

  • SHELX suite (SHELXL/SHELXS) refines diffraction data, addressing issues like thermal parameter overfitting or missed symmetry .
  • Twinned data correction : Using programs like CELL_NOW for pseudo-merohedral twinning .
  • Validation tools : CheckCIF identifies geometric outliers (e.g., unusual bond angles) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Meta-analysis : Pooling data from multiple studies to identify trends (e.g., substituent effects on antimicrobial potency) .
  • Assay standardization : Controlling variables like solvent (DMSO concentration ≤1%) or cell passage number .
  • SAR studies : Correlating electronic/steric properties (Hammett σ values, logP) with activity .

Q. How is analytical method validation conducted for purity assessment?

  • HPLC : Column (C18), mobile phase (acetonitrile/water + 0.1% TFA), UV detection (254 nm) with calibration against certified standards .
  • LC-MS : Quantifies impurities (<0.1%) and confirms molecular ion ([M+H]⁺ = 296.07) .
  • Forced degradation studies : Acid/alkali hydrolysis, thermal stress, and photolysis to validate stability-indicating methods .

Methodological Challenges and Solutions

Q. How are substituent effects on bioactivity systematically investigated?

  • Parallel synthesis : Introducing halogen (F, Cl) or methoxy groups at the 4-position of the phenyl ring to assess electronic effects .
  • QSAR modeling : Using descriptors like molar refractivity or π-character to predict activity .
  • Crystallographic comparisons : Overlaying structures with analogs (e.g., 4-fluorophenyl derivatives) to identify steric clashes .

Q. What protocols mitigate toxicity risks during handling?

  • Lab safety : Use of fume hoods, nitrile gloves, and PPE to avoid dermal exposure .
  • Waste disposal : Neutralization with 10% NaOH before incineration .
  • In vitro toxicity screening : Ames test for mutagenicity, hepatocyte assays for metabolic stability .

Tables

Table 1: Key Synthetic Intermediates and Conditions

IntermediateReagents/ConditionsYield (%)Reference
Ethyl 5-methyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylateEthyl acetoacetate, DMF-DMA, 80°C75–85
5-Amino derivativeHNO₃/H₂SO₄, followed by Fe/HCl60–70

Table 2: Crystallographic Data Highlights

ParameterValue (Å/°)Reference
C-Cl bond length1.736(2)
Pyrazole ring torsion angle178.45(17)
Unit cell volume589.24 ų

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.